4-(Bis(4-fluorophenyl)methylene)piperidine

Catalog No.
S714499
CAS No.
58113-36-3
M.F
C18H17F2N
M. Wt
285.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Bis(4-fluorophenyl)methylene)piperidine

CAS Number

58113-36-3

Product Name

4-(Bis(4-fluorophenyl)methylene)piperidine

IUPAC Name

4-[bis(4-fluorophenyl)methylidene]piperidine

Molecular Formula

C18H17F2N

Molecular Weight

285.3 g/mol

InChI

InChI=1S/C18H17F2N/c19-16-5-1-13(2-6-16)18(15-9-11-21-12-10-15)14-3-7-17(20)8-4-14/h1-8,21H,9-12H2

InChI Key

KNNQGZBGAQFPCY-UHFFFAOYSA-N

SMILES

C1CNCCC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Canonical SMILES

C1CNCCC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

4-(Bis(4-fluorophenyl)methylene)piperidine is a piperidine derivative characterized by the presence of two 4-fluorophenyl groups attached to a methylene bridge at the 4-position of the piperidine ring. The molecular formula for this compound is C19H20F2N, and it features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of fluorine atoms enhances its lipophilicity and may influence its biological activity.

There is no scientific research currently available on the mechanism of action of 4-(Bis(4-fluorophenyl)methylene)piperidine [, , ].

Availability and Information Sources

4-(Bis(4-fluorophenyl)methylene)piperidine, also known as 4-[Bis-(4-fluorophenyl)methylene]piperidine, is available from several chemical suppliers, primarily for research purposes. Information on this compound can be found in various scientific databases, including PubChem [], a resource from the National Institutes of Health (NIH).

Chemical Structure and Properties

-(Bis(4-fluorophenyl)methylene)piperidine belongs to the class of organic compounds known as imines. Its chemical formula is C₁₈H₁₇F₂N, and its structure consists of a piperidine ring (a six-membered nitrogen-containing ring) attached to a methylene group (CH₂) which is further connected to a bis(4-fluorophenyl) moiety (two fluorinated phenyl rings connected by a carbon-carbon bond).

Research Applications

While the specific research applications of 4-(Bis(4-fluorophenyl)methylene)piperidine are not extensively documented, its structural similarity to other bioactive compounds suggests potential areas of exploration. Here are some potential research areas based on related compounds:

  • Medicinal Chemistry: Imines, including those containing fluorinated aromatic groups, have been investigated for their potential as therapeutic agents in various diseases, including cancer and neurodegenerative disorders [, ]. However, there is no specific research available on the use of 4-(Bis(4-fluorophenyl)methylene)piperidine for these purposes.
  • Material Science: Imines can be used as building blocks for the synthesis of various functional materials, such as polymers and organic semiconductors []. Further research is needed to determine if 4-(Bis(4-fluorophenyl)methylene)piperidine possesses suitable properties for these applications.
Involving 4-(Bis(4-fluorophenyl)methylene)piperidine are not extensively documented in the literature, it is known that compounds with similar structures can undergo various reactions typical of aromatic and heterocyclic compounds. These may include:

  • N-alkylation: This involves the reaction of the piperidine nitrogen with alkyl halides or other electrophiles.
  • Reduction reactions: Compounds with double bonds or functional groups can be reduced using appropriate reagents.
  • Substitution reactions: The fluorine atoms in the phenyl rings can participate in nucleophilic substitution reactions under certain conditions.

The biological activity of 4-(Bis(4-fluorophenyl)methylene)piperidine has been explored primarily in relation to its potential as a pharmacological agent. Compounds with similar structures have shown activity as:

  • Cannabinoid receptor modulators: Some derivatives exhibit selective binding to cannabinoid receptors, particularly the CB1 receptor, which is involved in various physiological processes including appetite regulation and pain sensation .
  • Neurotransmitter transporter inhibitors: Variants of this compound have been studied for their ability to inhibit dopamine transporters, which could have implications for treating disorders such as depression and addiction .

Synthesis of 4-(Bis(4-fluorophenyl)methylene)piperidine generally involves multi-step organic synthesis techniques. Common methods include:

  • Condensation reactions: The synthesis often begins with the reaction of piperidine derivatives with suitable aldehydes or ketones to form imines or related compounds.
  • Reduction and purification: Following initial synthesis steps, compounds may undergo reduction to achieve the desired functional groups and then be purified through recrystallization or chromatography.

The applications of 4-(Bis(4-fluorophenyl)methylene)piperidine are largely centered around its potential therapeutic uses. Specific applications include:

  • Pharmaceutical development: Due to its structural characteristics, it may serve as a lead compound for developing new medications targeting neurological disorders.
  • Research tool: It can be utilized in studies investigating cannabinoid receptor functions and neurotransmitter systems.

Interaction studies involving 4-(Bis(4-fluorophenyl)methylene)piperidine focus on its binding affinities and selectivity towards various receptors. Research indicates:

  • Selective binding to CB1 receptors: This compound shows promising selectivity for cannabinoid receptors compared to other receptor types, suggesting potential for therapeutic use in modulating endocannabinoid signaling .
  • Influence on neurotransmitter dynamics: Interaction with dopamine transporters has been noted, indicating possible effects on dopamine signaling pathways .

Several compounds share structural similarities with 4-(Bis(4-fluorophenyl)methylene)piperidine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-(4-Fluorobenzyl)piperidineContains a single fluorobenzyl groupSimpler structure; less steric hindrance
1-[Bis(4-fluorophenyl)methyl]-4-cinnamylpiperazineContains cinnamyl substitutionPotential for different receptor interactions
1-[Bis(4-fluorophenyl)methyl]-piperazineSimilar core structure but with piperazineDifferent pharmacological profile
2,6-Bis(4-fluorophenyl)piperidin-4-oneContains two fluorophenyl groupsExhibits different reactivity patterns

These comparisons underscore the unique structural features of 4-(Bis(4-fluorophenyl)methylene)piperidine that may contribute to its distinct biological activities and potential applications in medicinal chemistry.

XLogP3

4.1

Wikipedia

4-[Bis(4-fluorophenyl)methylidene]piperidine

Dates

Modify: 2023-08-15

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